

# Spectroscopic Profile of Methyl 2-pyridylacetate: A Technical Guide

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## Compound of Interest

Compound Name: **Methyl 2-pyridylacetate**

Cat. No.: **B158096**

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This guide provides a comprehensive overview of the spectroscopic data for **methyl 2-pyridylacetate**, a key building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl 2-pyridylacetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.55	d	1H	H-6 ( $\alpha$ to N)
~7.70	td	1H	H-4
~7.35	d	1H	H-3
~7.20	dd	1H	H-5
~3.85	s	2H	-CH <sub>2</sub> -
~3.70	s	3H	-OCH <sub>3</sub>

Note: Predicted values based on typical chemical shifts for substituted pyridines and methyl esters. The solvent is typically CDCl<sub>3</sub>.

#### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment
~171.0	C=O (ester)
~156.0	C-2 (C attached to CH <sub>2</sub> )
~149.5	C-6 ( $\alpha$ to N)
~137.0	C-4
~124.0	C-3
~122.0	C-5
~52.5	-OCH <sub>3</sub>
~42.0	-CH <sub>2</sub> -

Note: Predicted values based on typical chemical shifts for substituted pyridines and methyl esters. The solvent is typically CDCl<sub>3</sub>.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1740	Strong	C=O stretch (ester)
~1600, ~1570, ~1480, ~1440	Medium-Strong	Pyridine ring C=C and C=N stretching
~1220	Strong	C-O stretch (ester)
~750	Strong	C-H out-of-plane bend (ortho-disubstituted)

Note: These are characteristic absorption bands for the functional groups present in the molecule.

## Mass Spectrometry (MS)

The mass spectrum of **methyl 2-pyridylacetate** is characterized by its molecular ion peak and several key fragment ions.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
151	~40	[M] <sup>+</sup> (Molecular Ion)
93	~100	[M - C <sub>2</sub> H <sub>2</sub> O <sub>2</sub> ] <sup>+</sup> or [C <sub>5</sub> H <sub>4</sub> NCH <sub>2</sub> ] <sup>+</sup> (Base Peak)
92	~95	[M - COOCH <sub>3</sub> ] <sup>+</sup> or [C <sub>5</sub> H <sub>4</sub> NCH] <sup>+</sup>
65	~30	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

Data obtained from Electron Ionization (EI) Mass Spectrometry.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-20 mg of **methyl 2-pyridylacetate** for  $^1\text{H}$  NMR, or 20-50 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
  - To ensure a homogeneous solution and remove any particulate matter, filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube.
  - The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
  - Cap the NMR tube securely.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - The instrument's software is used to lock onto the deuterium signal of the solvent to stabilize the magnetic field.
  - The magnetic field is shimmed to maximize its homogeneity, which improves the resolution of the spectra.
  - The probe is tuned to the appropriate frequency for the nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Acquire the spectrum using standard pulse sequences. For  $^1\text{H}$  NMR, a small number of scans are typically sufficient. For  $^{13}\text{C}$  NMR, a larger number of scans are required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid Film):
  - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
  - Place a single drop of **methyl 2-pyridylacetate** onto the surface of one salt plate.
  - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
- Data Acquisition:
  - Place the prepared salt plates into the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty spectrometer to account for atmospheric CO<sub>2</sub> and water vapor.
  - Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>.

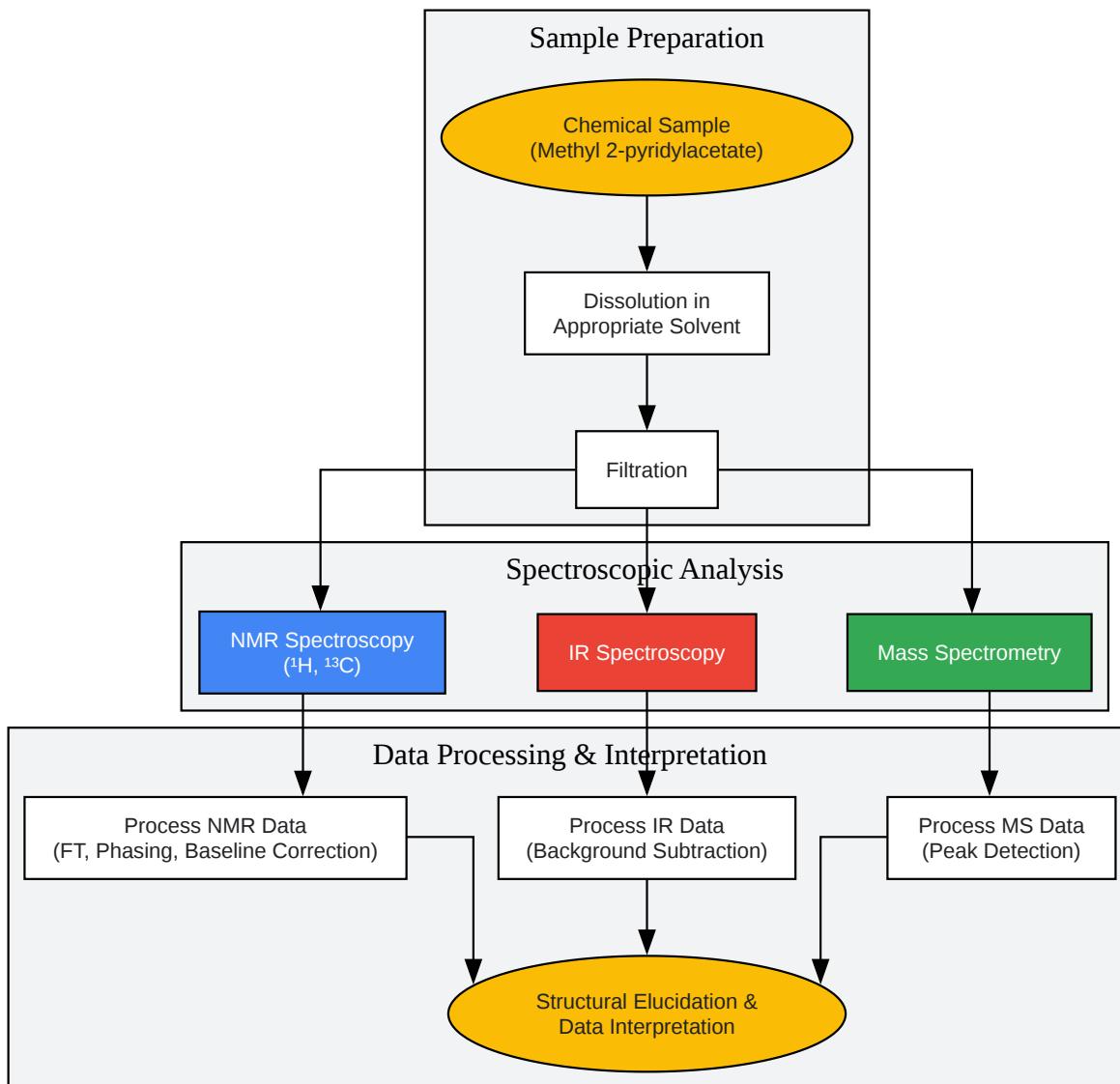
## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a stock solution of **methyl 2-pyridylacetate** at a concentration of approximately 1 mg/mL in a suitable volatile organic solvent (e.g., methanol or acetonitrile).
  - From the stock solution, prepare a more dilute sample (e.g., 10-100 µg/mL) by diluting with the same solvent.
  - If any solid particles are present, the solution must be filtered to prevent clogging of the instrument.
  - Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap.
- Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry):

- The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent.
- The separated compound then enters the mass spectrometer's ion source.
- In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- The detector records the abundance of each ion, generating the mass spectrum.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **methyl 2-pyridylacetate**.

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Caption: General workflow for spectroscopic analysis of a chemical compound.

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## References

- 1. Methyl 2-pyridylacetate [webbook.nist.gov]
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